![molecular formula C23H22N2O3 B3018487 1-[8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine CAS No. 872208-37-2](/img/structure/B3018487.png)

1-[8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

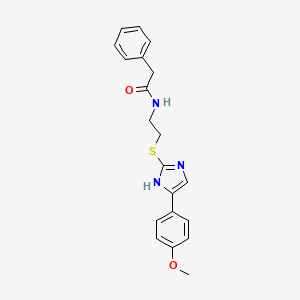

This compound is a complex organic molecule that contains a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds .

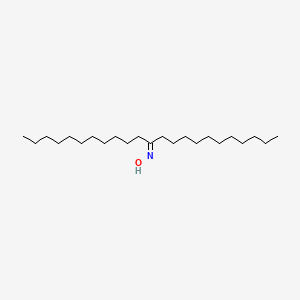

Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a pyrrolidine ring, a quinoline ring, and a methanone group. The spatial orientation of these groups and their stereochemistry could significantly influence the compound’s properties and biological activity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the pyrrolidine ring might undergo reactions at the nitrogen atom, and the methanone group could be involved in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would determine properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Spectroscopic Properties and Theoretical Study

Research has delved into the spectroscopic properties of compounds with structures similar to (4-Methylphenyl)(9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)methanone. For example, studies on 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones have revealed insights into their electronic absorption, excitation, and fluorescence properties. These properties were analyzed in different solvents, highlighting the role of intramolecular hydrogen bonding in stabilizing specific conformers and affecting electronic states, crucial for understanding their behavior in various environments (Al-Ansari, 2016).

Chemical Synthesis and Functionalization

The compound's framework is conducive to chemical modifications and functionalization, offering pathways to synthesize novel organic molecules. For instance, the simultaneous double C2/C3 functionalization of the quinoline ring has been achieved, demonstrating a method for constructing complex molecular architectures in a single step, which is valuable for developing new materials and pharmaceuticals (Belyaeva et al., 2018).

Crystal Structure and DFT Studies

Detailed crystallographic and conformational analyses of boric acid ester intermediates with benzene rings, related to the core structure of the compound , have been conducted. These studies provide critical data on molecular configurations and electronic properties, informing the design of molecules with desired physical and chemical characteristics. DFT calculations compared with X-ray diffraction values offer insights into molecular electrostatic potential and frontier molecular orbitals, aiding in the prediction of reactivity and interactions with biological molecules (Huang et al., 2021).

N-acyl Compound Utilization

The versatility of N-acyl compounds for synthesizing tricyclic and bridged heterocyclic compounds has been explored, showcasing the potential for creating diverse molecular scaffolds that could lead to new drug candidates or materials with unique properties. These synthetic strategies enhance our toolkit for molecular construction, offering routes to compounds with complex cyclic structures (Waly & el-Ablack, 2015).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been reported to interact with various targets .

Mode of Action

It’s known that the pyrrolidine ring, a common structural element in this compound, can interact with various biological targets in different ways . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways .

Pharmacokinetics

It’s known that the physicochemical properties of compounds with a pyrrolidine ring can be optimized to provide excellent in vitro and in vivo pharmacokinetics properties in multiple species .

Result of Action

Compounds with similar structures have been reported to have various biological activities .

Action Environment

It’s known that the biological activity of compounds with a pyrrolidine ring can be influenced by steric factors .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4-methylphenyl)-(9-pyrrolidin-1-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c1-15-4-6-16(7-5-15)23(26)18-14-24-19-13-21-20(27-10-11-28-21)12-17(19)22(18)25-8-2-3-9-25/h4-7,12-14H,2-3,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEXQHZIPFTBIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(4-Bromophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3018408.png)

![N-[(1-propylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B3018412.png)

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B3018414.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B3018418.png)

![methyl 2-methyl-4-(3-nitrophenyl)-6-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B3018420.png)

![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B3018424.png)

![1-(2-chlorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]methanesulfonamide](/img/structure/B3018427.png)